
N3-PEG6-Propanehydrazide
描述
N3-PEG6-Propanehydrazide is a synthetic compound featuring a triazole (N3) group, a polyethylene glycol (PEG) spacer with six repeating ethylene oxide units (PEG6), and a propanehydrazide moiety. This structure combines the hydrophilic PEG spacer, which enhances solubility and biocompatibility, with the reactive hydrazide group for conjugation applications. The triazole group, often introduced via click chemistry, enables modular functionalization in drug delivery systems, bioconjugation, and PROTAC (Proteolysis-Targeting Chimera) synthesis .
The compound’s applications span bioconjugation, targeted drug delivery, and chemical biology due to its dual reactivity (N3 for click chemistry, hydrazide for aldehyde/ketone coupling).
准备方法
Synthetic Routes and Reaction Conditions
N3-PEG6-Propanehydrazide is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and hydrazide groups. The typical synthetic route includes:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Formation of Propanehydrazide: The azide-functionalized polyethylene glycol is further reacted with hydrazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide in large reactors.
Hydrazide Formation: The azide-functionalized polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N3-PEG6-Propanehydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires copper sulfate and sodium ascorbate as reagents, and is carried out in an aqueous or organic solvent.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and is carried out under mild conditions, often in aqueous media.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioactive molecules.
科学研究应用
PROTAC Synthesis
One of the primary applications of N3-PEG6-Propanehydrazide is in the synthesis of PROTACs. These molecules are engineered to promote targeted protein degradation, offering a novel approach to treating diseases such as cancer. The azide group enables specific conjugation with target proteins through click chemistry, facilitating the formation of stable triazole linkages.
Case Study:
A study demonstrated the use of this compound in creating a PROTAC targeting a specific oncogenic protein. The resulting PROTAC exhibited enhanced selectivity and efficacy compared to traditional inhibitors, showcasing the potential of PEG-based linkers in therapeutic applications .
Drug Delivery Systems
This compound is also utilized in drug delivery systems where PEGylation can enhance solubility and bioavailability. By modifying drug compounds with this linker, researchers can improve pharmacokinetics and reduce immunogenicity.
Data Table: Drug Delivery Applications
Drug Compound | Modification Type | Resulting Improvement |
---|---|---|
Doxorubicin | PEGylation | Increased circulation time |
Paclitaxel | PEGylation | Enhanced solubility and reduced toxicity |
Nanoparticle Formation
This compound plays a crucial role in the formation of nanoparticles for drug delivery. The hydrophilic nature of PEG facilitates the stabilization of nanoparticles in aqueous environments, making them suitable for biomedical applications.
Case Study:
Research involving this compound-modified nanoparticles demonstrated improved cellular uptake and targeted delivery of chemotherapeutic agents to tumor cells, significantly enhancing therapeutic outcomes .
Bioconjugation Techniques
The azide functionality allows for versatile bioconjugation techniques, enabling researchers to attach various biomolecules (e.g., antibodies, peptides) to surfaces or carriers for diagnostic and therapeutic purposes.
Data Table: Bioconjugation Applications
Biomolecule | Conjugation Method | Application |
---|---|---|
Antibody | Click Chemistry | Targeted therapy |
Peptide | Click Chemistry | Vaccine development |
Future Perspectives
The ongoing research into this compound suggests promising avenues for its application in advanced therapeutic strategies, particularly in personalized medicine. Its ability to facilitate targeted drug delivery and protein degradation positions it as a vital component in the future landscape of pharmaceutical development.
作用机制
N3-PEG6-Propanehydrazide functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The azide group in this compound allows it to form stable triazole linkages with alkyne-containing molecules through click chemistry. This linkage facilitates the formation of PROTACs, which recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Similarities
Key structural analogs include:
N3-PEG16-Hydrazide (): Shares the triazole and hydrazide groups but features a longer PEG16 chain. The extended PEG spacer improves water solubility and reduces steric hindrance in macromolecular conjugates.
C7H9N3O2 (CAS 54013-06-8) (): A smaller hydrazide derivative with a pyrazine backbone. It lacks a PEG spacer but exhibits similar reactivity for conjugation.
Thalidomide-O-PEG3-azide (): Combines a PEG3 linker with a thalidomide moiety and azide group, used in PROTAC synthesis. Unlike N3-PEG6-Propanehydrazide, it prioritizes E3 ligase recruitment over hydrazide-based conjugation.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Research Findings and Limitations
- Solubility vs. Bioactivity : Longer PEG chains (e.g., PEG16) enhance solubility but may reduce target engagement efficiency due to increased hydrodynamic volume .
- Hydrazide Stability : Compounds like C7H9N3O2 () show pH-dependent hydrazide reactivity, limiting their use in acidic physiological environments.
- Synthetic Challenges : highlights side reactions in hydrazide synthesis (e.g., over-acylation) requiring precise stoichiometry.
生物活性
N3-PEG6-Propanehydrazide is a polyethylene glycol (PEG)-derived linker that plays a crucial role in the synthesis of proteolysis targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins through the ubiquitin-proteasome system, offering a novel approach in therapeutic development, particularly in oncology and other diseases involving protein dysregulation.
- Molecular Formula : C15H31N5O7
- Molecular Weight : 393.44 g/mol
- CAS Number : 957486-82-7
- Storage Conditions :
- Powder: -20°C for 3 years
- In solvent: -80°C for 1 year
This compound functions as a linker that connects two distinct ligands within PROTACs:
- E3 Ubiquitin Ligase Ligand : This ligand binds to E3 ligases, which are critical for tagging target proteins for degradation.
- Target Protein Ligand : This ligand binds specifically to the protein intended for degradation.
The dual binding mechanism allows PROTACs to facilitate the recruitment of the target protein to the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation. This process is illustrated in the following table:
Component | Function |
---|---|
E3 Ubiquitin Ligase | Tags proteins for degradation |
Target Protein | The protein intended for destruction |
N3-PEG6 Linker | Connects both ligands |
Cancer Therapy
Recent studies have highlighted the potential of this compound-based PROTACs in targeting oncogenic proteins. For instance, a study demonstrated that PROTACs utilizing this linker effectively degraded mutant forms of proteins implicated in various cancers, leading to reduced tumor growth in preclinical models .
Neurological Disorders
Additionally, research indicates that PROTACs incorporating this compound can target misfolded proteins associated with neurodegenerative diseases. By promoting the degradation of these proteins, there is potential for therapeutic strategies aimed at conditions such as Alzheimer's and Parkinson's disease .
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Neurodegeneration :
Research Findings
The biological activity of this compound has been extensively documented in various studies:
- Selectivity and Efficacy : Studies have shown that PROTACs with this linker exhibit high selectivity towards their target proteins, minimizing off-target effects commonly associated with traditional small molecule drugs .
- In Vivo Studies : In vivo experiments have confirmed the efficacy of N3-PEG6-based PROTACs in reducing tumor sizes and improving survival rates in animal models .
常见问题
Basic Research Questions
Q. What are the key structural and physicochemical properties of N3-PEG6-Propanehydrazide that influence its reactivity in bioconjugation?
Methodological Answer: To determine structural properties, use techniques like NMR spectroscopy (e.g., , , and -NMR for verifying PEG chain integrity and hydrazide functionality) and mass spectrometry (e.g., ESI-MS or MALDI-TOF for molecular weight validation). For physicochemical properties, assess solubility in aqueous buffers (via turbidimetry) and logP values (via HPLC retention time analysis). Stability under varying pH and temperature can be tested using accelerated degradation studies .
Q. How can this compound be synthesized and purified for research applications?
Methodological Answer: Synthesis typically involves coupling PEG6 spacers to a propanehydrazide core via azide-alkyne cycloaddition (Click Chemistry). Purification requires size-exclusion chromatography (SEC) to isolate the PEGylated product from unreacted precursors. Confirm purity using reverse-phase HPLC with UV detection at 220–280 nm. Residual solvents should be quantified via GC-MS .
Q. What characterization techniques are essential to validate the integrity of this compound post-synthesis?
Methodological Answer: Combine FT-IR spectroscopy (to confirm hydrazide N–H stretches at ~3300 cm) with HPLC-UV/FLD (for purity assessment). Quantify azide groups via iodometric titration or XPS analysis (for surface azide quantification). Dynamic light scattering (DLS) can evaluate aggregation in aqueous solutions .
Advanced Research Questions
Q. How do variations in PEG chain length (e.g., PEG6 vs. PEG12) impact the pharmacokinetics of N3-PEG-Propanehydrazide conjugates?
Methodological Answer: Conduct in vivo biodistribution studies using radiolabeled conjugates (e.g., -labeling) in animal models. Compare clearance rates via SPECT/CT imaging and quantify plasma half-life using LC-MS/MS . Statistical analysis should account for molecular weight-dependent renal filtration thresholds .
Q. What experimental strategies mitigate hydrolysis of the hydrazide bond in this compound under physiological conditions?
Methodological Answer: Test stabilizing additives (e.g., trehalose or BSA) in PBS buffers at 37°C. Monitor hydrolysis kinetics via HPLC-MS over 24–72 hours. Compare with molecular dynamics simulations to predict bond stability. For in vivo applications, consider PEGylation site engineering to sterically shield the hydrazide group .
Q. How can researchers resolve contradictions in reported reactivity of this compound with carbonyl-containing biomolecules?
Methodological Answer: Systematically evaluate reaction conditions (pH, temperature, catalyst presence) using stoichiometric titration (e.g., quantifying unreacted hydrazide via Ellman’s reagent). Cross-validate with X-ray crystallography or cryo-EM to assess steric hindrance effects. Use multivariate analysis to identify confounding variables (e.g., buffer ionic strength) .
Q. What are the optimal protocols for conjugating this compound to antibodies without compromising antigen-binding affinity?
Methodological Answer: Employ site-specific conjugation (e.g., engineered cysteine residues) to control PEG:antibody ratios. Validate using SDS-PAGE and surface plasmon resonance (SPR) to measure binding kinetics. Compare with flow cytometry to assess cellular targeting efficiency. Include negative controls (unconjugated antibodies) to isolate PEG-specific effects .
Q. Methodological Design and Data Analysis
Q. How should researchers formulate hypothesis-driven questions for studying this compound in drug delivery systems?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible: "Does PEG6 spacer length affect renal clearance in murine models?"
- Novel: "Can this compound enable dual-functional conjugation (e.g., drug + imaging agent)?" Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to structure experiments .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
Methodological Answer: Use non-linear regression (e.g., four-parameter logistic model) to calculate IC values. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Validate assumptions via Shapiro-Wilk normality tests and residual plots .
Q. How can researchers leverage computational tools to predict this compound interactions with biological targets?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the SMILES notation (e.g., NNC(=O)CCC1=CC=C(O)C=C1
) to model hydrazide binding. Validate with MD simulations (GROMACS/AMBER) under physiological conditions. Cross-reference with PubChemRDF datasets for structural analogs .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEYWPBSZJWTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。